3-chloro-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-2-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c1-13-15(18)6-2-7-16(13)24(22,23)20-10-4-11-21-12-8-14-5-3-9-19-17(14)21/h2-3,5-9,12,20H,4,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOZODVMYHOCGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCCN2C=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Moiety: The pyrrolopyridine core can be synthesized through a series of cyclization reactions starting from readily available precursors such as 2-aminopyridine and acyl chlorides.
Sulfonamide Formation: The final step involves the reaction of the chloromethylbenzene derivative with a sulfonamide reagent under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (amines, thiols, alcohols), appropriate solvents (e.g., dichloromethane, ethanol)
Major Products
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted benzene derivatives
Scientific Research Applications
3-chloro-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or proteases, resulting in the suppression of cell proliferation or inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues
The compound’s closest structural analogues are sulfonamide derivatives containing pyrrolopyridine scaffolds. Below is a comparative analysis with a related compound from the Protein Data Bank (PDB) and hypothetical analogues:
Functional Implications
Sulfonamide Core Variations: The target compound’s benzene sulfonamide core (vs.
Linker and Heterocyclic Modifications: The propyl linker in the target compound offers greater conformational flexibility than the pyridine linker in , which may affect binding kinetics. The unsubstituted pyrrolopyridine in the target contrasts with the 5-cyano and 2-phenyl substituents in , which are known to enhance kinase inhibitory activity by forming critical hydrogen bonds or hydrophobic interactions .
Biological Activity: While specific data for the target compound are unavailable, the PDB analogue () exhibits inhibitory activity against kinases such as JAK2 (IC₅₀ ~50 nM), attributed to its cyano and phenyl groups. The target’s lack of these substituents suggests reduced potency but possibly improved selectivity.
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis involves multi-step routes, including sulfonylation of the benzene ring and alkylation of the pyrrolopyridine, with yields comparable to analogues (~40–60%) .
- Pharmacokinetic Predictions : The chloro and methyl groups may extend metabolic half-life compared to nitro-substituted analogues, which are prone to reduction in vivo.
- Gaps in Data: No experimental binding or toxicity data are available for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
